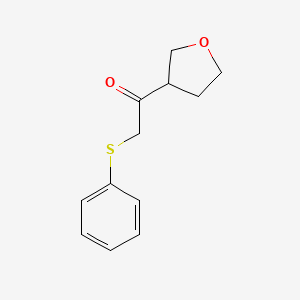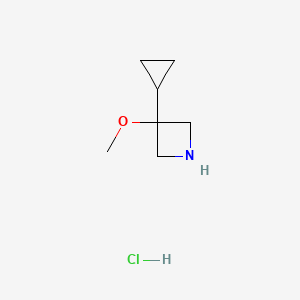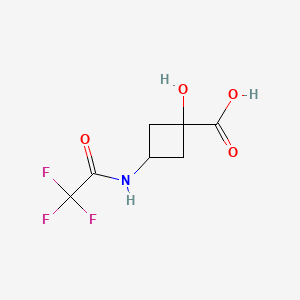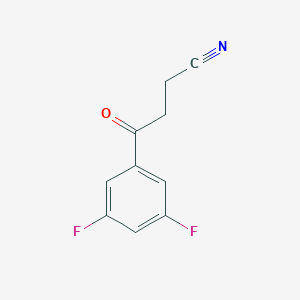
tert-Butyl (R)-(1-(4-bromothiophen-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromothiophene moiety, and a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromothiophene derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction can be carried out using tert-butyl carbamate and 4-bromothiophene in the presence of a palladium catalyst, such as Pd(2)dba(3).CHCl(3), and a base like cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can undergo coupling reactions, particularly palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate (Cs2CO3) for deprotonation.
Solvents: Common solvents include 1,4-dioxane and chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex carbamate compounds.
Scientific Research Applications
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including as a precursor for pharmacologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl (4-bromobutyl)carbamate: Another brominated carbamate with different structural features.
Uniqueness
tert-Butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate is unique due to the presence of the bromothiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
Properties
Molecular Formula |
C11H16BrNO2S |
|---|---|
Molecular Weight |
306.22 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H16BrNO2S/c1-7(9-5-8(12)6-16-9)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)/t7-/m1/s1 |
InChI Key |
CNGCJJWZDNUNRI-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CS1)Br)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC(=CS1)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















